molecular formula C8H11NO B1201976 1-Pyridin-2-ylpropan-2-ol CAS No. 5307-19-7

1-Pyridin-2-ylpropan-2-ol

Cat. No. B1201976
CAS RN: 5307-19-7
M. Wt: 137.18 g/mol
InChI Key: GAMOMPUVNAWKHH-UHFFFAOYSA-N
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Description

1-Pyridin-2-ylpropan-2-ol is a chemical compound of interest in various scientific fields due to its unique molecular structure and properties.

Synthesis Analysis

  • The synthesis of related compounds, such as 1-(pyridin-2-yl amino)methyl naphthalene-2-ol, involves Mannich condensation reactions using 2-aminopyridine, naphthalene-2-ol, and formaldehyde (Rajamani et al., 2019).
  • Another related compound, 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol, is synthesized using a two-step process involving NaH and 3-chloro-1,2-epoxypropane, followed by epoxy cleavage with phenylpiperazine (J. Hon, 2013).

Molecular Structure Analysis

  • The molecular structure of these compounds typically features complex arrangements, such as planar N-atoms due to lone pair delocalization, affecting their basicity and intermolecular interactions (Rajamani et al., 2019).

Chemical Reactions and Properties

  • The compounds in this family often exhibit the ability to form extensive hydrogen bonding interactions, which is significant for their potential applications in areas like antimicrobial activities (Rajamani et al., 2019).

Physical Properties Analysis

  • The physical properties, such as the drying temperature range and thermogravimetric analysis, can be identified through methods like TG/DSC analysis, as seen in the study of related compounds (Rajamani et al., 2019).

Chemical Properties Analysis

  • The chemical properties, particularly regarding reactivity and interactions with other molecules, are often explored through computational studies and molecular docking, which can provide insights into potential binding efficiencies and interaction mechanisms (Rajamani et al., 2019).

Scientific Research Applications

Organocatalysis

1-Pyridin-2-ylpropan-2-ol derivatives have been utilized in organocatalysis. For instance, Cui Yan-fang (2008) described a derivative that effectively catalyzed asymmetric Michael addition reactions with good yield and enantioselectivity, leveraging hydrogen bond formation between the catalyst and reactants (Cui Yan-fang, 2008).

Supramolecular Chemistry

The compound has been used in building supramolecular structures. Bishop et al. (2005) demonstrated its role in forming hydrogen-bonded chains and host-guest assemblies, which are crucial in developing functional materials (Bishop et al., 2005).

Spectroscopic and Computational Studies

Rajamani et al. (2019) conducted extensive spectroscopic documentation of a synthesized 1-Pyridin-2-ylpropan-2-ol derivative, providing insights into its structural and electronic properties (Rajamani et al., 2019).

Photophysical Properties

Vetokhina et al. (2012) explored the photophysical properties of 1-Pyridin-2-ylpropan-2-ol derivatives, focusing on proton transfer mechanisms in their chromophores. Their findings have implications for developing materials with unique luminescent properties (Vetokhina et al., 2012).

Fluorescence Sensing

Mudi et al. (2021) reported the use of a derivative as a dual chemo-sensor for metal ions, demonstrating its potential in environmental monitoring and diagnostic applications (Mudi et al., 2021).

Biocatalysis

Stankevičiūtė et al. (2016) explored the biocatalytic potential of Burkholderia sp. MAK1 in oxyfunctionalizing various 1-Pyridin-2-ylpropan-2-ol derivatives, showing its applicability in synthesizing valuable pharmaceutical intermediates (Stankevičiūtė et al., 2016).

OLEDs Applications

Li et al. (2016) used derivatives in the development of phosphorescent organic light-emitting diodes (OLEDs), highlighting their effectiveness in enhancing device performance (Li et al., 2016).

Safety And Hazards

While specific safety data for 1-Pyridin-2-ylpropan-2-ol is not available, similar compounds like propanol are considered hazardous. They are highly flammable and can cause serious eye irritation, respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Pyridinone, a similar compound to 1-Pyridin-2-ylpropan-2-ol, has been found to have a wide range of pharmacological properties and has been used in the design of privileged structures in medicinal chemistry . This suggests that 1-Pyridin-2-ylpropan-2-ol could also have potential applications in drug discovery and other areas of medicinal chemistry .

properties

IUPAC Name

1-pyridin-2-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-7(10)6-8-4-2-3-5-9-8/h2-5,7,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMOMPUVNAWKHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601311006
Record name α-Methyl-2-pyridineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-2-yl)propan-2-ol

CAS RN

5307-19-7
Record name α-Methyl-2-pyridineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5307-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl-2-pyridineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Pyridinyl)-2-propanol
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Synthesis routes and methods

Procedure details

2-p-Bromophenyl)- 1-(2-pyridyl-2-propanol is prepared from p-bromoacetophenone and 2-picoline according to the method of Villani, et al., J. Med. Chem., 13, 359 (1970) in 63% yield. This alcohol (129.1 g.) is dehydrated by heating in 1150 ml. of acetic acid-12N hydrochloric acid (3:1) at reflux temperature for 4 hr. The mixture is evaporated in vacuo, made basic with concetrated ammonium hydroxide, and extracted with ethyl acetate. The ethyl acetate extract is washed with water and brine, dried over sodium sulfate, and evaporated to give a dark brown oil. A solution of the oil in benzene is passed through a columm of silica gel. Evaporation of the eluate gave 46.4 g. (26% yield) of crystalline 2-(p-bromophenyl)-1-(2-pyridyl)propene, m.p. 71.5°-73.5° C. (corr.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Speiser, P Braunstein, L Saussine… - Inorganic …, 2004 - ACS Publications
… Preparation of 2-Methyl-1-pyridin-2-ylpropan-2-ol(23). A solution of α-picoline (21.20 g, 230 mmol) in 200 mL of THF was cooled to −78 C and stirred for 30 min before 1 equiv of n-BuLi (…
Number of citations: 123 pubs.acs.org

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